molecular formula C15H11N5O3 B2535357 2-oxo-N'-(pyrazin-2-ylcarbonyl)-2H-chromene-3-carbohydrazonamide CAS No. 2111896-33-2

2-oxo-N'-(pyrazin-2-ylcarbonyl)-2H-chromene-3-carbohydrazonamide

Cat. No.: B2535357
CAS No.: 2111896-33-2
M. Wt: 309.285
InChI Key: GKQBBJQYQYGTCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-oxo-N’-(pyrazin-2-ylcarbonyl)-2H-chromene-3-carbohydrazonamide is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The unique structure of this compound, which includes a pyrazine ring and a chromene core, makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N’-(pyrazin-2-ylcarbonyl)-2H-chromene-3-carbohydrazonamide typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like ethanol or tetrahydrofuran (THF) and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would typically be optimized for yield and purity, involving rigorous quality control measures. The use of high-performance liquid chromatography (HPLC) and other analytical techniques ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-oxo-N’-(pyrazin-2-ylcarbonyl)-2H-chromene-3-carbohydrazonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

2-oxo-N’-(pyrazin-2-ylcarbonyl)-2H-chromene-3-carbohydrazonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-oxo-N’-(pyrazin-2-ylcarbonyl)-2H-chromene-3-carbohydrazonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For instance, it could act as an inhibitor of bacterial enzymes, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-oxo-N’-(pyrazin-2-ylcarbonyl)-2H-chromene-3-carbohydrazonamide lies in its specific combination of a chromene core and a pyrazine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .

Properties

IUPAC Name

N-[(Z)-[amino-(2-oxochromen-3-yl)methylidene]amino]pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5O3/c16-13(19-20-14(21)11-8-17-5-6-18-11)10-7-9-3-1-2-4-12(9)23-15(10)22/h1-8H,(H2,16,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQBBJQYQYGTCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=NNC(=O)C3=NC=CN=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)/C(=N/NC(=O)C3=NC=CN=C3)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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